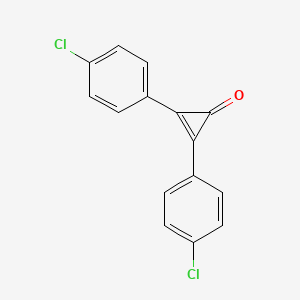
3-Benzyl-4-methylthiazolium Chloride
Overview
Description
3-Benzyl-4-methylthiazolium Chloride is an organic compound with the molecular formula C11H12ClNS. It is a thiazolium salt that appears as a white to light yellow or light orange powder or crystal. This compound is known for its role as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
- Its role is to catalyze the addition of these aldehydes to α,β-unsaturated ketones , as well as nitriles and esters .
- It facilitates the formation of new carbon-carbon bonds by reacting aldehydes with Michael acceptors (α,β-unsaturated ketones) in the presence of mild base .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3-Benzyl-4-methylthiazolium Chloride plays a significant role in biochemical reactions, particularly as a catalyst in the acyloin condensation reaction. This reaction involves the formation of α-hydroxy ketones from aldehydes in the presence of a base. The compound interacts with enzymes and proteins involved in this reaction, facilitating the formation of the desired product. Additionally, this compound has been shown to interact with other biomolecules, such as nucleic acids and lipids, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to changes in gene expression, resulting in altered cellular responses. Additionally, it has been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit certain proteases, thereby preventing the degradation of specific proteins. Additionally, it can activate other enzymes, leading to increased catalytic activity. These interactions result in changes in gene expression and cellular function, highlighting the compound’s role in regulating biochemical processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to influence the levels of specific metabolites, thereby affecting overall metabolic activity. For example, this compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in the production of energy and other metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as it interacts with different biomolecules in specific cellular environments .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it interacts with enzymes involved in energy production. The subcellular localization of this compound can influence its ability to modulate biochemical pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzyl-4-methylthiazolium Chloride can be synthesized through the reaction of 4-methylthiazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in batch reactors, and the purification process involves multiple steps, including filtration and drying under reduced pressure.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-4-methylthiazolium Chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolium salts.
Scientific Research Applications
3-Benzyl-4-methylthiazolium Chloride has diverse applications in scientific research:
Medicine: It is explored for its role in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride: This compound has an additional hydroxyethyl group, which can influence its reactivity and solubility.
4-Methyl-5-thiazoleethanol: This compound lacks the benzyl group, making it less effective as a catalyst in certain reactions.
Uniqueness: 3-Benzyl-4-methylthiazolium Chloride is unique due to its specific structure, which provides optimal catalytic activity in the Stetter reaction. Its ability to stabilize reaction intermediates and facilitate carbon-carbon bond formation under mild conditions sets it apart from other thiazolium salts.
Properties
IUPAC Name |
3-benzyl-4-methyl-1,3-thiazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NS.ClH/c1-10-8-13-9-12(10)7-11-5-3-2-4-6-11;/h2-6,8-9H,7H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBNEPNQIDHABT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=[N+]1CC2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489269 | |
| Record name | 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4209-18-1 | |
| Record name | 3-Benzyl-4-methyl-1,3-thiazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the ring opening-closing reaction in thiamine chemistry, and how does 3-benzyl-4-methylthiazolium chloride contribute to this understanding?
A: The thiazolium ring, a key structural component of thiamine (vitamin B1), undergoes a crucial ring opening-closing reaction that is fundamental to its biological activity. This dynamic equilibrium involves the interconversion of the thiazolium salt form, the pseudo-base, and the thiol form. [] Understanding the kinetics and mechanism of this reaction is vital for comprehending thiamine's role as a coenzyme in crucial metabolic pathways.
Q2: The research mentions that the ring-closing reaction is rapid below neutral pH. What is the implication of this finding on the formation of thiamine disulfides?
A: The research indicates that the ring-closing reaction of the thiazolium moiety back to its salt form is rapid under acidic to neutral conditions. [] This finding has important implications for the formation of thiamine disulfides, compounds where two thiamine molecules are linked by a disulfide bond. The rapid ring closure suggests that the thiol form of thiamine, a necessary intermediate for disulfide formation, is less prevalent at lower pH values. This insight helps explain why the synthesis of thiamine disulfides might be hindered under these conditions, as the equilibrium favors the closed thiazolium ring rather than the open thiol form required for disulfide bond formation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


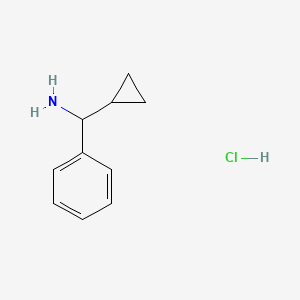
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

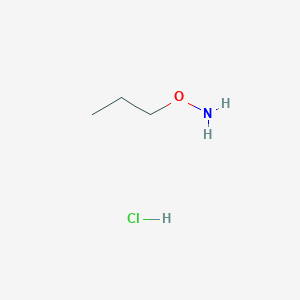
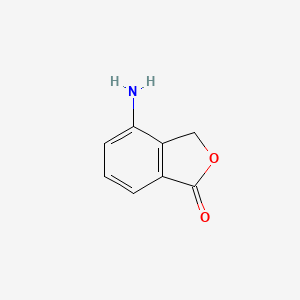
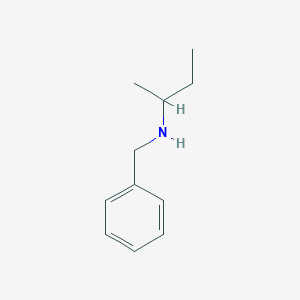
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
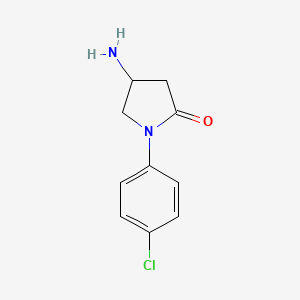


![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)

